molecular formula C24H37IO2 B12288414 (3beta,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate

(3beta,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate

Katalognummer: B12288414
Molekulargewicht: 484.5 g/mol
InChI-Schlüssel: GCVGFBQQFKCPGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3beta,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate is a synthetic steroidal compound It belongs to the class of pregnane derivatives, which are known for their significant biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include iodination at the 21st position and acetylation at the 3rd position. The iodination can be achieved using iodine and a suitable oxidizing agent, while the acetylation is typically carried out using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as chromatography and recrystallization. The reaction conditions are carefully controlled to ensure the desired stereochemistry and to minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(3beta,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce deiodinated steroids.

Wissenschaftliche Forschungsanwendungen

(3beta,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3beta,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate involves its interaction with specific molecular targets and pathways. The iodine atom and acetate group play crucial roles in its biological activity. The compound may bind to steroid receptors, modulating gene expression and influencing cellular functions. Additionally, it can affect signaling pathways involved in inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3beta,20S)-21-Hydroxy-20-Methyl-pregn-3-en-3-ol Acetate
  • (3beta,20S)-21-Chloro-20-Methyl-pregn-3-en-3-ol Acetate
  • (3beta,20S)-21-Bromo-20-Methyl-pregn-3-en-3-ol Acetate

Uniqueness

(3beta,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C24H37IO2

Molekulargewicht

484.5 g/mol

IUPAC-Name

[17-(1-iodopropan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C24H37IO2/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,15,18-22H,6-14H2,1-4H3

InChI-Schlüssel

GCVGFBQQFKCPGT-UHFFFAOYSA-N

Kanonische SMILES

CC(CI)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.